molecular formula C5H5BrN2O2 B3026757 Methyl 5-bromo-1H-imidazole-4-carboxylate CAS No. 1093261-46-1

Methyl 5-bromo-1H-imidazole-4-carboxylate

Cat. No.: B3026757
CAS No.: 1093261-46-1
M. Wt: 205.01
InChI Key: GRIZGYQGAGYKNL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-imidazole-4-carboxylate (MBI) is a chemical compound that has been used in scientific research and laboratory experiments for many years. MBI is a derivative of imidazole and a brominated carboxylate and has a wide range of applications in chemical research. It has been used in a variety of different experiments, including synthesis, drug discovery, and biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Cytotoxic Compounds : Bellina et al. (2008) developed a regioselective synthesis method for 1-methyl-1H-imidazoles, including highly cytotoxic derivatives. This method involves a palladium-catalyzed C-5 arylation of commercially available 1-methyl-1H-imidazole, demonstrating the potential of these derivatives in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

  • Functionalization and Synthesis Techniques : Research by Collman et al. (2000) outlines efficient syntheses of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates. These compounds can be converted to corresponding acids, showing the versatility of imidazole derivatives in organic synthesis (Collman, Zhong, & Boulatov, 2000).

  • Alkylation Studies : A study by Dumpis et al. (2003) focused on the alkylation of imidazole-4(5)-carboxylic acid derivatives. This research adds to the understanding of chemical reactions involving imidazole derivatives, useful in the synthesis of various organic compounds (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).

  • X-ray Diffraction Structures of Benzimidazole Derivatives : The work of Ribeiro Morais et al. (2012) describes the X-ray diffraction structures of N-methylated benzimidazole compounds, contributing to the design of amyloid-avid probes. This research highlights the application of imidazole derivatives in structural biology and drug design (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

  • Synthesis of Azulenes Bearing Imidazole-fused Nitrogen-Heterocycles : Imafuku et al. (2003) explored the synthesis of azulenes bearing imidazole-fused nitrogen-heterocycles. This research provides insights into the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).

  • Synthesis of 4-Substituted Imidazoles : Ohta et al. (1994) reported a method for the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, contributing to the synthesis of biologically interesting marine alkaloids. This highlights the role of imidazole derivatives in the synthesis of complex natural products (Ohta, Yamamoto, Kawasaki, Yamashita, Nagashima, & Yoshikawa, 1994).

  • Continuous Production of Daclatasvir : Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, crucial in the synthesis of NS5A inhibitors like Daclatasvir. This study underscores the importance of imidazole derivatives in the pharmaceutical industry (Carneiro, Gutmann, Souza, & Kappe, 2015).

Safety and Hazards

“Methyl 5-bromo-1H-imidazole-4-carboxylate” has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-1H-imidazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, altering their function and impacting cellular metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate cell signaling pathways by affecting the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways. It can also interact with transcription factors, influencing gene expression and affecting cellular functions. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating key enzymes in these pathways. Its interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can impact metabolic processes .

Properties

IUPAC Name

methyl 5-bromo-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIZGYQGAGYKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732102
Record name Methyl 5-bromo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093261-46-1
Record name Methyl 5-bromo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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